molecular formula C14H14N2O3 B13096011 (4-(Benzyloxy)-2-nitrophenyl)methanamine

(4-(Benzyloxy)-2-nitrophenyl)methanamine

Katalognummer: B13096011
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: KJTYIUJSZMPOAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Benzyloxy)-2-nitrophenyl)methanamine is an organic compound that features a benzyl ether group, a nitro group, and an amine group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-nitrophenyl)methanamine typically involves the nitration of (4-(Benzyloxy)phenyl)methanamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position relative to the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Benzyloxy)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (4-(Benzyloxy)-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: (4-(Benzyloxy)-2-nitrosophenyl)methanamine or this compound.

Wissenschaftliche Forschungsanwendungen

(4-(Benzyloxy)-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (4-(Benzyloxy)-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, while the amine group can form hydrogen bonds or ionic interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(Benzyloxy)-3-methoxyphenyl)methanamine
  • (4-(Benzyloxy)-2-hydroxybenzylidene)amino compounds
  • (4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives

Uniqueness

(4-(Benzyloxy)-2-nitrophenyl)methanamine is unique due to the presence of both a nitro group and a benzyl ether group on the same phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Eigenschaften

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

(2-nitro-4-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-12-6-7-13(8-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10,15H2

InChI-Schlüssel

KJTYIUJSZMPOAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CN)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.